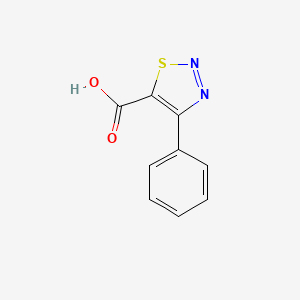

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Beschreibung

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (CAS: 78875-63-5) is a heterocyclic compound featuring a thiadiazole ring substituted with a phenyl group at the 4-position and a carboxylic acid moiety at the 5-position. Its molecular formula is C₉H₆N₂O₂S, with a molecular weight of 206.22 g/mol . This compound is primarily utilized as a precursor in synthesizing bioactive derivatives, such as hydrazide-hydrazones and amides, which exhibit antimicrobial properties . Its structure combines the electron-withdrawing thiadiazole core with the lipophilic phenyl group, influencing both reactivity and biological interactions.

Eigenschaften

IUPAC Name |

4-phenylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZLGXDVESJWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371886 | |

| Record name | 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78875-63-5 | |

| Record name | 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78875-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with carbon disulfide and subsequent cyclization with chloroacetic acid under basic conditions . Another approach involves the use of thiosemicarbazide and aromatic carboxylic acids in the presence of phosphorus oxytrichloride .

Industrial Production Methods: Industrial production methods for this compound are generally based on the optimization of laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are often employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with various molecular targets:

Molecular Targets: The compound can inhibit enzymes such as heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability.

Pathways Involved: By inhibiting Hsp90, the compound can disrupt the function of multiple oncoproteins, leading to the degradation of proteins essential for cancer cell survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

- Structural Differences : The methyl group at the 4-position (vs. phenyl) reduces steric bulk and molecular weight (143.14 g/mol vs. 206.22 g/mol) .

- Lipophilicity : The methyl derivative has lower experimental logP values compared to the phenyl analog, as confirmed by reversed-phase chromatography . This impacts membrane permeability and bioavailability.

- Antimicrobial Activity : Derivatives of the methyl variant, such as hydrazide-hydrazones, demonstrated potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values as low as 1.95 µg/mL for compound 15 (5-nitro-2-furoyl derivative) . The phenyl analog’s derivatives (e.g., SI104) are synthesized but lack direct antimicrobial data in the evidence .

- Synthetic Utility : The methyl group facilitates simpler synthetic routes, such as condensation reactions, while the phenyl variant often requires coupling agents like HBTU for amide formation .

4-Ethyl-1,2,3-thiadiazole-5-carboxylic Acid

- Structural and Physicochemical Properties : The ethyl substituent (CAS: 183302-40-1) increases lipophilicity compared to methyl but remains less bulky than phenyl. Its molecular weight is 158.18 g/mol .

- Synthesis : Prepared via Friedel-Crafts alkylation, differing from the phenyl variant’s amide-coupling pathways .

- Bioactivity: Limited data, but alkyl chains may balance lipophilicity and solubility better than aromatic groups.

Thiazole-Based Carboxylic Acids

- Core Heterocycle : Thiazoles (e.g., 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid) replace the thiadiazole’s second nitrogen with a sulfur atom, altering electronic properties .

- Antimicrobial Efficacy : Thiazole derivatives often target different bacterial enzymes due to distinct electronic environments, though direct comparisons are absent in the evidence.

Key Comparative Data

Mechanistic and Functional Insights

- This trade-off may explain its role as a precursor rather than a standalone drug .

- Electronic Effects : The electron-deficient thiadiazole core, combined with the phenyl ring’s resonance effects, modulates reactivity in coupling reactions, enabling diverse derivatization .

- Antimicrobial Action : Methyl derivatives likely inhibit bacterial enzymes (e.g., penicillin-binding proteins) via hydrazone moieties, while phenyl-based amides (e.g., SI104) may leverage π-π stacking for target binding .

Biologische Aktivität

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

This compound is a heterocyclic compound characterized by a thiadiazole ring with a phenyl group and a carboxylic acid functional group. It serves as a versatile building block for synthesizing more complex heterocyclic compounds, which can be tailored for specific biological activities .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 30 |

This data suggests that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown efficacy in various cancer models by inhibiting key enzymes involved in cancer cell proliferation.

Mechanism of Action:

The compound primarily acts by inhibiting heat shock protein 90 (Hsp90), which is crucial for the stability and function of multiple oncoproteins. By disrupting this pathway, it leads to the degradation of proteins essential for cancer cell survival .

In Vitro Studies:

In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HCT116 (Colon) | 12 |

| A549 (Lung) | 15 |

These results indicate that the compound has promising anticancer properties that warrant further investigation .

Study on Anticancer Effects

A study published in PMC investigated the anticancer effects of thiadiazole derivatives, including this compound. The results showed a significant reduction in cell viability in both MCF-7 and HCT116 cells after treatment with the compound over a period of 48 hours. The study emphasized the importance of specific structural modifications to enhance anticancer activity .

Antimicrobial Efficacy Study

In another study focusing on antimicrobial activity, researchers tested various derivatives of thiadiazole compounds against multiple bacterial strains. The findings indicated that this compound displayed superior activity compared to standard antibiotics like nitrofurantoin against Staphylococcus aureus strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing intermediates like 3-formyl-indole derivatives with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst (reflux for 2.5–3 hours) yields structurally similar thiadiazole derivatives . Alternative routes involve coupling reactions using amines and carboxylic acids in solvents like DCM or DMF, with stoichiometric excess to drive the reaction .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Determines precise molecular geometry, bond angles, and torsion angles (e.g., C–N–C angles in thiadiazole rings: ~121.5°–134.5°) .

- NMR/IR spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and aromatic proton environments .

- Mass spectrometry : Validates molecular weight (e.g., molecular ion peaks matching C₁₀H₇N₃O₂S) .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-saturation studies in buffered solutions (pH 2–12) are recommended to assess ionization effects .

- Stability : Stable under inert atmospheres but degrades in the presence of strong oxidants, releasing CO₂ and NOₓ . Storage at 2–8°C in amber vials is advised .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Catalyst screening : Sodium acetate vs. triethylamine for acid-catalyzed cyclization .

- Reaction time/temperature : Prolonged reflux (>3 hours) may increase byproducts; microwave-assisted synthesis reduces time and improves purity .

- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | NaOAc | Acetic acid | 65–70 | 95 |

| Microwave-assisted | None | DMF | 82 | 98 |

Q. How to resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Methodological Answer :

- Reproducibility checks : Validate assay conditions (e.g., enzyme inhibition assays for GSK-3β or Cdk1 with standardized substrate concentrations) .

- Structural analogs : Compare activity of 4-phenyl derivatives vs. pyridyl-substituted analogs (e.g., 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid shows AMPK inhibition, suggesting substituent-driven selectivity) .

Q. What strategies are effective for evaluating enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values under varying substrate/enzyme concentrations to distinguish competitive vs. non-competitive inhibition .

- Molecular docking : Use crystallographic data (e.g., PDB IDs) to model interactions between the thiadiazole core and enzyme active sites .

Q. How to address discrepancies in spectral data across studies?

- Methodological Answer :

- Cross-validation : Compare NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) with computational predictions (DFT/B3LYP methods) .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted precursors or oxidation derivatives) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.